molecular formula C15H10O4 B2633395 2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde CAS No. 852691-02-2

2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde

Cat. No.: B2633395
CAS No.: 852691-02-2
M. Wt: 254.241
InChI Key: UKQCRAJIFBPGOD-HNQUOIGGSA-N
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Description

2-[2-(3-Furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde is a benzofuran derivative characterized by a fused aromatic ring system. Its structure includes a hydroxy group at position 5, a carbaldehyde moiety at position 3, and a 3-furylvinyl substituent extending from position 2 of the benzofuran core (Fig. 1). The compound is commercially available for research purposes, with suppliers like Santa Cruz Biotechnology and HuaTeng Company offering it in quantities up to 1 g .

Properties

IUPAC Name

2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-8-13-12-7-11(17)2-4-14(12)19-15(13)3-1-10-5-6-18-9-10/h1-9,17H/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQCRAJIFBPGOD-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(O2)C=CC3=COC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=C(O2)/C=C/C3=COC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-furylacrolein with 5-hydroxy-1-benzofuran-3-carbaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Benzofuran 5-OH, 3-carbaldehyde, 2-(3-furylvinyl) Not explicitly reported
Benzothiazolium Salts Benzothiazole 3-Alkyl, 2-(5-arylfurylvinyl) Antimicrobial, fluorescent properties
Quinolone Derivatives Quinolone N-2-(3-furyl)-2-(chlorobenzyloxyimino)ethyl Enhanced cytotoxicity
Pyrimidoindole Nucleosides Pyrimidoindole + sugar 3-Furyl at base position 4 Anti-HCV, anti-RSV, low cytostatic activity

Key Observations :

  • Core Heterocycle: The benzofuran core distinguishes the target compound from benzothiazolium salts (benzothiazole) and quinolones (quinolone). Benzofurans are known for their planar, conjugated systems, which facilitate π-π interactions in biological targets .
  • Substituent Effects: The 3-furylvinyl group is a common feature in benzothiazolium salts (e.g., compounds 5a-h and 6a-h in ), where it contributes to extended conjugation and fluorescence. In quinolone derivatives, similar furyl-containing substituents enhance cytotoxicity, likely through DNA intercalation or topoisomerase inhibition .
  • Functional Groups : The 5-hydroxy and 3-carbaldehyde groups in the target compound may confer hydrogen-bonding and electrophilic reactivity, respectively, which are absent in simpler furylvinyl analogues.

Biological Activity

2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde, with the chemical formula C₁₅H₁₀O₄ and a molecular weight of 254.24 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies.

Synthesis

The compound is typically synthesized through the condensation reaction of 3-furylacrolein with 5-hydroxy-1-benzofuran-3-carbaldehyde in the presence of a base, often conducted in organic solvents such as ethanol or methanol at elevated temperatures. The synthetic route can be optimized for yield and purity, utilizing techniques like chromatography and recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, benzo[b]furan derivatives have shown promising results in inhibiting tumor growth by targeting specific cellular pathways .

A comparative study demonstrated that related benzofuran derivatives exhibited IC50 values ranging from 22 to 52 μM against HeLa and L1210 cell lines, indicating moderate cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzofuran ring could enhance anticancer activity.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. A literature review on benzo[b]furan derivatives noted their effectiveness against various bacterial strains, suggesting that this compound may similarly exhibit antibacterial and antifungal activities .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions that can induce apoptosis in cancer cells or disrupt microbial growth .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar benzofuran derivatives:

  • Study 1 : A derivative with a similar structure demonstrated a significant reduction in cell viability in HepG2 hepatoblastoma cells when treated with increasing concentrations of the compound, showcasing its potential as an anticancer agent.
  • Study 2 : Another study reported that a related compound exhibited high selectivity against human aortic arterial endothelial cells while maintaining lower toxicity towards normal cells, highlighting its therapeutic promise .

Comparative Analysis

The following table summarizes the biological activities of selected benzofuran derivatives compared to this compound:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial ActivityNotes
This compoundTBDTBDPotential for further research
Benzo[b]furan derivative A22–52ModerateEffective against HeLa and L1210 cells
Benzo[b]furan derivative BTBDHighExhibited strong antibacterial properties

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